molecular formula C13H14ClNO2S B13918610 tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate

tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate

Cat. No.: B13918610
M. Wt: 283.77 g/mol
InChI Key: KTKWEXKYAVBNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate: is an organic compound with the molecular formula C13H14ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate typically involves multi-step reactions. One common method includes the following steps :

    Formation of the thienopyridine core: This is achieved through a C-H bond activation reaction between cyclic compounds.

    Introduction of the chlorine atom: Chlorination of the thienopyridine ring is performed using reagents like thionyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Chemical Reactions Analysis

tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications in various fields.

Properties

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

tert-butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate

InChI

InChI=1S/C13H14ClNO2S/c1-13(2,3)17-10(16)6-8-7-18-12-9(14)4-5-15-11(8)12/h4-5,7H,6H2,1-3H3

InChI Key

KTKWEXKYAVBNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CSC2=C(C=CN=C12)Cl

Origin of Product

United States

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